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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

Cat. No.: B124684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing the specific bioactivity of 5-Hydroxy-1-
methylpyrazole is limited. This document serves as a preliminary investigative guide,

leveraging data from closely related pyrazole derivatives to propose potential biological

activities and outline experimental approaches for their validation. The primary focus is on the

potential of the 5-hydroxypyrazole scaffold as an inhibitor of Lysine Specific Demethylase 1

(LSD1), a target of significant interest in oncology.

Executive Summary
5-Hydroxy-1-methylpyrazole is a heterocyclic organic compound belonging to the pyrazole

class. While primarily documented as a key intermediate in the synthesis of modern herbicides,

the broader pyrazole scaffold is a well-established pharmacophore present in numerous

therapeutic agents.[1] Emerging research on 5-hydroxypyrazole derivatives has identified them

as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic

regulator implicated in various cancers.[2] This guide provides a comprehensive overview of

the potential bioactivity of 5-Hydroxy-1-methylpyrazole, focusing on LSD1 inhibition, and

details the experimental protocols necessary to investigate this and other potential therapeutic

applications. Furthermore, it highlights a potential safety consideration related to mitochondrial

toxicity observed in a related pyrazole series.[3]
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A summary of the known physicochemical properties of 5-Hydroxy-1-methylpyrazole is

presented below. This data is essential for designing experimental protocols, including

formulation and assay development.

Property Value Reference

CAS Number 33641-15-5 [4][5]

Molecular Formula C₄H₆N₂O [4]

Molecular Weight 98.10 g/mol [4][5]

Appearance
White to orange to green

powder/crystal
[6]

Melting Point 110-114 °C [5]

Assay Purity 97% [5]

SMILES Cn1nccc1O [5]

InChI Key
CMXOTACIOGGSNH-

UHFFFAOYSA-N
[5]

Potential Bioactivity: LSD1 Inhibition
The most compelling evidence for the potential bioactivity of the 5-hydroxypyrazole scaffold

comes from a study on its derivatives as reversible inhibitors of LSD1 (also known as KDM1A).

[2] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated

lysine residues on histones, primarily H3K4 and H3K9. Its dysregulation is linked to the

pathogenesis of various cancers, including acute myeloid leukemia (AML).

Mechanism of Action
5-hydroxypyrazole derivatives are proposed to act as reversible, competitive inhibitors of LSD1.

The scaffold likely interacts with the enzyme's active site, preventing the binding of its histone

substrate. This inhibition leads to the re-expression of silenced tumor suppressor genes,

promoting cell differentiation and apoptosis in cancer cells.

Quantitative Data from Derivatives
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The following table summarizes the in vitro activity of key 5-hydroxypyrazole derivatives from

the foundational study by Mould et al. (2017).[2] These compounds demonstrate the high-

potency of this scaffold.

Compound ID LSD1 IC₅₀ (μM)
LSD1 Kd (nM, via
SPR)

THP-1 Cell CD86
Expression EC₅₀
(μM)

7 0.23 110 >25

11p 0.015 <10 0.27

Data extracted from Mould et al., Bioorg. Med. Chem. Lett. 2017, 27, 3182-3187.[2]

Proposed Signaling Pathway
The inhibition of LSD1 by a 5-hydroxypyrazole derivative would prevent the demethylation of

histone H3 at lysine 4 (H3K4me2), a key epigenetic mark for gene activation. This leads to the

transcription of target genes, such as the cell surface marker CD86, which is associated with

cell differentiation.
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Caption: Hypothesized mechanism of LSD1 inhibition by a 5-hydroxypyrazole derivative.

Other Potential Bioactivities
The pyrazole nucleus is known for a wide range of pharmacological effects.[1] Preliminary

screening of 5-Hydroxy-1-methylpyrazole should also consider these potential activities.
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Antimicrobial Activity: Pyrazole derivatives have shown efficacy against various bacterial and

fungal strains.[7][8][9]

Anti-inflammatory Activity: The pyrazole ring is a core component of several anti-

inflammatory drugs, such as celecoxib.[1][10]

Anticancer (Cytotoxic) Activity: Beyond LSD1 inhibition, various pyrazole derivatives exhibit

direct cytotoxicity against cancer cell lines.[8][11]

Antioxidant Activity: The ability to scavenge free radicals has been reported for some

pyrazole compounds.[7][9]

Experimental Protocols
This section details the methodologies for key experiments to investigate the proposed

bioactivities of 5-Hydroxy-1-methylpyrazole.

LSD1 Inhibition Assay (Biochemical)
This protocol determines the direct inhibitory effect of the compound on purified LSD1 enzyme

activity.

Enzyme and Substrate: Use recombinant human LSD1 and a biotinylated histone H3 peptide

(e.g., corresponding to amino acids 1-21) dimethylated on K4.

Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM

DTT).

Compound Preparation: Prepare a serial dilution of 5-Hydroxy-1-methylpyrazole in DMSO.

The final DMSO concentration in the assay should be kept constant (e.g., <1%).

Assay Procedure:

Add LSD1 enzyme to wells of a 96-well plate.

Add the serially diluted compound or vehicle control (DMSO).
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Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for

compound binding.

Initiate the reaction by adding the H3K4me2 peptide substrate.

Incubate for a set time (e.g., 60 minutes) at 37°C.

Stop the reaction.

Detection: The demethylation reaction produces hydrogen peroxide (H₂O₂), which can be

detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent

substrate like Amplex Red.

Data Analysis: Measure fluorescence intensity. Plot the percent inhibition against the

logarithm of the compound concentration and fit the data to a four-parameter logistic

equation to determine the IC₅₀ value.
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Caption: General workflow for a biochemical LSD1 inhibition assay.
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Cellular Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability and proliferation of cancer

cell lines.

Cell Culture: Culture human cancer cell lines (e.g., THP-1 for leukemia, A549 for lung

cancer) in appropriate media and conditions.

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000

cells/well) and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of 5-Hydroxy-1-methylpyrazole
for 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the GI₅₀ (concentration for 50% growth inhibition).

Antimicrobial Susceptibility Testing
This protocol provides a preliminary assessment of antibacterial and antifungal activity.

Microbial Strains: Use a panel of relevant microorganisms, such as Staphylococcus aureus

(Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

Broth Microdilution Method (for MIC):

Prepare two-fold serial dilutions of the compound in a suitable broth medium in a 96-well

plate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b124684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inoculate each well with a standardized suspension of the test microorganism.

Include positive (microbe, no compound) and negative (broth only) controls.

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound

that completely inhibits visible growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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